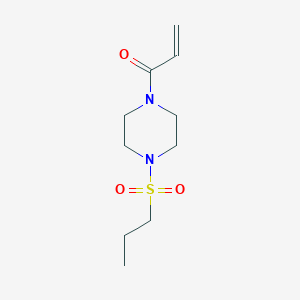
1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as PPOP and is a derivative of piperazine. PPOP has a unique structure that makes it an attractive candidate for various research studies.
Applications De Recherche Scientifique
Medicine
This compound has potential applications in the medical field due to its structural properties. It could be used in the synthesis of pharmacologically active molecules, particularly as a precursor in the development of new drugs with sulfonylpiperazine components, which are known for their diuretic and antihypertensive effects .
Materials Science
In materials science, the compound’s ability to form crystals can be utilized. Its mechanical properties, such as elasticity and shear modulus, can be studied using molecular mechanics simulations. This can lead to the development of new materials with specific mechanical characteristics .
Chemistry
Chemically, “1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one” can be involved in various synthetic pathways. It can act as an intermediate in organic synthesis, contributing to the creation of complex molecular structures with potential applications in different chemical industries .
Pharmacology
Pharmacologically, the compound can be analyzed for its interaction with biological systems. It may serve as a lead compound in drug discovery, especially in the design of molecules that target specific receptors or enzymes within the body .
Biotechnology
In biotechnology, this compound could be used in the study of protein-ligand interactions. Its sulfonylpiperazine moiety might bind to certain proteins, which can be useful in understanding cellular processes or in the development of biotechnological tools .
Environmental Science
The environmental applications of this compound could include its use as a reagent in the detection of environmental pollutants. Its reactive properties might allow it to bind with specific contaminants, aiding in their identification and measurement .
Analytical Methods
“1-(4-Propylsulfonylpiperazin-1-yl)prop-2-en-1-one” can be important in analytical chemistry for developing new analytical methods. Its unique structure could be beneficial in chromatography or spectroscopy techniques to analyze complex mixtures or to serve as a standard in quantitative analysis .
Molecular Mechanics
The compound’s properties can be explored through molecular mechanics to predict its behavior in different environments. This can provide insights into its stability, reactivity, and suitability for various applications in both research and industry .
Propriétés
IUPAC Name |
1-(4-propylsulfonylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-3-9-16(14,15)12-7-5-11(6-8-12)10(13)4-2/h4H,2-3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBSLYSSTJPPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

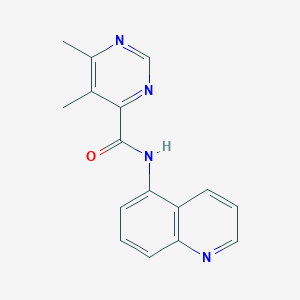
![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)


![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)
![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)
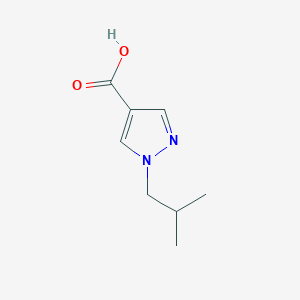
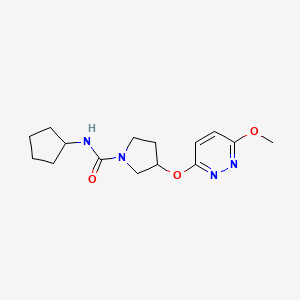
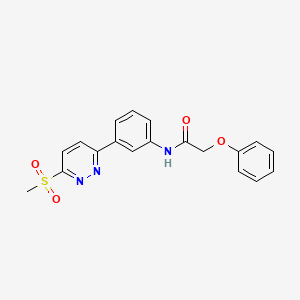

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)
![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2950838.png)
![(7-{[(2-Chloro-4-fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2950839.png)